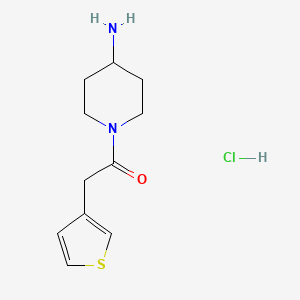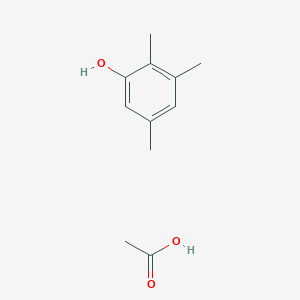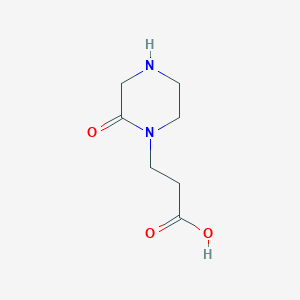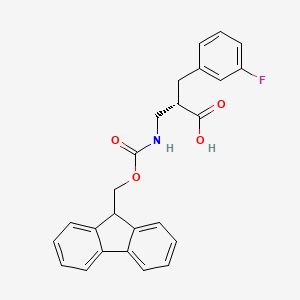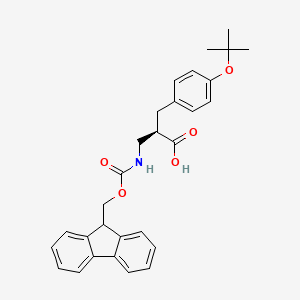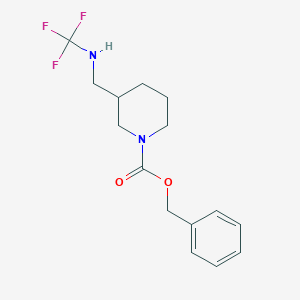
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a benzyl group and a trifluoromethylated amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Trifluoromethylation: The trifluoromethylated amino group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethylated amino group, potentially converting it to a simpler amine.
Substitution: The benzyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like benzyl halides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Simplified amines from the trifluoromethylated amino group.
Substitution Products: Various benzyl-substituted derivatives.
科学研究应用
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
作用机制
The mechanism of action of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylated amino group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine ring provides structural stability, while the benzyl group contributes to its overall hydrophobicity, facilitating its interaction with lipid membranes.
相似化合物的比较
Benzyl 3-aminomethylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Trifluoromethylated Piperidine Derivatives: Share the trifluoromethyl group but differ in other substituents, leading to variations in their applications and effectiveness.
Uniqueness: Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the combination of its trifluoromethylated amino group and benzyl-substituted piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C15H19F3N2O2 |
|---|---|
分子量 |
316.32 g/mol |
IUPAC 名称 |
benzyl 3-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)19-9-13-7-4-8-20(10-13)14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2 |
InChI 键 |
PFTBKIJBLJNWGM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CNC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





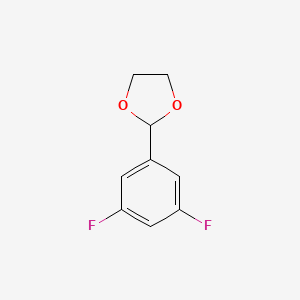
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
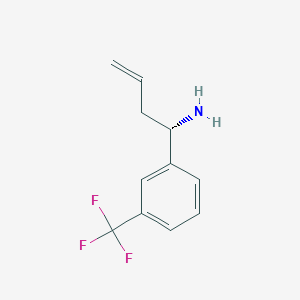
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
